molecular formula C12H13NS B13587638 (2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine

(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine

Cat. No.: B13587638
M. Wt: 203.31 g/mol
InChI Key: OLHYUYVLOXYTRH-UHFFFAOYSA-N
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Description

(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine is a compound that features a benzo[b]thiophene moiety attached to a cyclopropyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of benzo[b]thiophene derivatives followed by amination. One common method includes the reaction of benzo[b]thiophene with a cyclopropyl halide in the presence of a strong base to form the cyclopropyl derivative. This intermediate is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The methanamine group can form hydrogen bonds with target molecules, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds containing the benzo[b]thiophene moiety with different substituents.

    Cyclopropylamines: Compounds featuring a cyclopropyl group attached to an amine.

    Thiophene derivatives: Compounds with a thiophene ring structure.

Uniqueness

(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine is unique due to the combination of the benzo[b]thiophene moiety with a cyclopropyl group and a methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

[2-(1-benzothiophen-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C12H13NS/c13-6-8-5-10(8)11-7-14-12-4-2-1-3-9(11)12/h1-4,7-8,10H,5-6,13H2

InChI Key

OLHYUYVLOXYTRH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CSC3=CC=CC=C32)CN

Origin of Product

United States

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